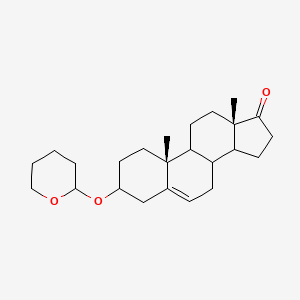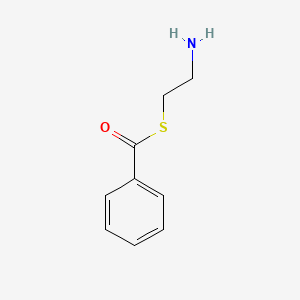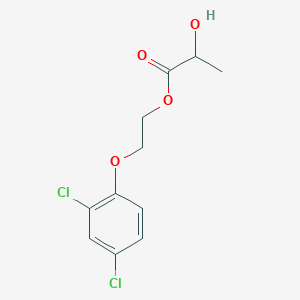
2-(2,4-Dichlorophenoxy)ethyl lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)ethyl lactate is an organic compound with the molecular formula C11H12Cl2O4 It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl lactate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl lactate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl lactate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4-dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper powder).
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethyl lactate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)ethyl lactate has several scientific research applications:
Agriculture: As a derivative of 2,4-dichlorophenoxyacetic acid, it can be used as a herbicide to control broadleaf weeds.
Pharmaceuticals: It is explored for its potential anti-inflammatory properties by selectively inhibiting the COX-2 enzyme.
Materials Science: The compound can be used as a precursor for the synthesis of various polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl lactate involves its interaction with specific molecular targets. In the case of its herbicidal activity, it mimics the action of natural plant hormones, causing uncontrolled growth and eventually leading to the death of the plant. For its potential anti-inflammatory properties, it selectively inhibits the COX-2 enzyme, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)ethyl ether:
2-(2,4-Dichlorophenoxy)ethyl carbamate: Explored for its potential pharmaceutical applications.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl lactate stands out due to its unique combination of properties derived from both 2,4-dichlorophenoxyacetic acid and ethyl lactate. This combination allows it to be used in a broader range of applications, from agriculture to pharmaceuticals and materials science .
Propiedades
Número CAS |
110534-41-3 |
|---|---|
Fórmula molecular |
C11H12Cl2O4 |
Peso molecular |
279.11 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)ethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-7(14)11(15)17-5-4-16-10-3-2-8(12)6-9(10)13/h2-3,6-7,14H,4-5H2,1H3 |
Clave InChI |
XAFHQVZKKITJGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCOC1=C(C=C(C=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(5Z)-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15077743.png)
![3-Methyl-2-(3-methylbutyl)-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15077750.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B15077759.png)
![N-(3-Chlorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B15077779.png)
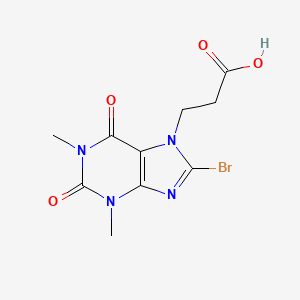

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077791.png)
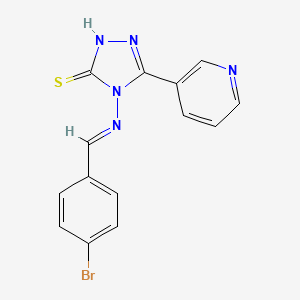
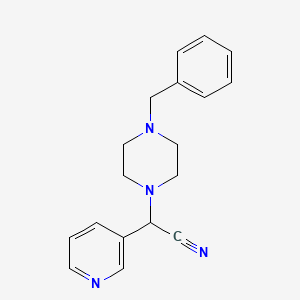
![1-[4-(4-Propionylbenzyl)phenyl]-1-propanone](/img/structure/B15077807.png)
![N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B15077808.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B15077815.png)
